N-(6-chloro-1,3-benzothiazol-2-yl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide
Description
N-(6-chloro-1,3-benzothiazol-2-yl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a heterocyclic compound featuring a 6-chloro-substituted benzothiazole core linked via a carboxamide group to a 5-methoxy-4-oxo-4H-pyran moiety. Benzothiazole derivatives are widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities . Structural elucidation of such compounds often relies on crystallographic tools like SHELX, SIR97, and ORTEP-3, which are critical for resolving molecular geometries .
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-5-methoxy-4-oxopyran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O4S/c1-20-11-6-21-10(5-9(11)18)13(19)17-14-16-8-3-2-7(15)4-12(8)22-14/h2-6H,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUMGNJOFXRHRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC(=CC1=O)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to have anti-inflammatory and analgesic activities, suggesting that they may target enzymes involved in inflammation, such as cyclo-oxygenase (COX) enzymes.
Mode of Action
Based on the anti-inflammatory and analgesic activities of similar compounds, it can be hypothesized that this compound may inhibit the activity of COX enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain.
Biological Activity
N-(6-chloro-1,3-benzothiazol-2-yl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological activities, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is . The compound features a benzothiazole moiety fused with a pyran ring, which enhances its structural diversity and potential pharmacological properties. The presence of chlorine and methoxy groups is significant as they can influence the compound's reactivity and biological activity.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural components are known to interact with microbial cell membranes, potentially leading to cell death.
- Anticancer Potential : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated significant inhibition of cell proliferation, indicating its potential as an anticancer agent.
- Anti-inflammatory Effects : Initial investigations show that the compound may modulate inflammatory pathways, suggesting its use in treating inflammatory diseases.
Table 1: Biological Activity Summary
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against certain bacterial strains | , |
| Anticancer | Inhibits growth in breast cancer cell lines | , |
| Anti-inflammatory | Modulates cytokine production | , |
Case Study 1: Anticancer Activity
A study conducted on breast cancer cell lines MCF-7 and MDA-MB-231 revealed that this compound exhibited a dose-dependent cytotoxic effect. The mechanism of action was linked to apoptosis induction, with significant changes observed in cell morphology and viability assays. The combination of this compound with standard chemotherapeutics showed enhanced efficacy, suggesting a synergistic effect.
Case Study 2: Anti-inflammatory Properties
In a model of acute inflammation, the administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings indicate the compound's potential in managing inflammatory conditions.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, the following pathways have been proposed:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : It appears to interfere with signaling pathways associated with inflammation and tumor growth.
Comparison with Similar Compounds
Structural Analogues and Key Features
The compound is compared to two classes of benzothiazole-containing analogues (Table 1):
Table 1. Structural and Functional Comparison of N-(6-chloro-1,3-benzothiazol-2-yl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide and Related Compounds
Key Observations:
Compared to the nicotinamide-thiazolidinone hybrids in 6a–j , the target lacks a thiazolidinone ring but incorporates a pyran system, which may influence electronic properties and target selectivity.
Substituent Effects :
- The 6-chloro group in the target compound vs. 6-methyl in 6a–j could modulate lipophilicity and receptor binding. Chloro substituents often enhance metabolic stability, whereas methyl groups may improve membrane permeability.
The nicotinamide-thiazolidinone hybrids exhibit broad-spectrum activity, with some compounds matching standard drugs like ciprofloxacin in efficacy .
Crystallographic and Computational Tools
Structural comparisons rely on crystallographic software such as SHELXL (for refinement) , SIR97 (for direct-methods structure solution) , and ORTEP-3 (for graphical representation) . These tools enable precise determination of bond lengths, angles, and intermolecular interactions, critical for understanding structure-activity relationships.
Q & A
Q. Example Workflow :
Grow single crystals via slow evaporation (solvent: DMF/EtOH).
Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
Refine using SHELXL (R-factor < 0.05) .
Advanced: How can reaction conditions be optimized to improve synthetic yield while minimizing byproducts?
Methodological Answer:
- Parameter Screening :
- Catalysts : Replace DCC with EDCI/HOBt for milder amide coupling .
- Solvents : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (DCM) to enhance solubility.
- Temperature : Optimize cyclization steps (e.g., 80–120°C) to balance reaction rate and decomposition .
- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., solvent, catalyst ratio).
- Byproduct Analysis :
- Monitor via TLC/HPLC. Common byproducts include unreacted precursors or hydrolyzed intermediates.
- Purify using gradient elution in flash chromatography .
Case Study : In analogous syntheses, yields improved from 45% to 65% by switching from ethanol to DMF and increasing reaction time .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Purity Validation :
- Assay Standardization :
- Replicate assays under identical conditions (e.g., MIC for antimicrobial studies).
- Include positive controls (e.g., ciprofloxacin for antibacterial tests) .
- Structural Confirmation : Ensure batch-to-batch consistency via XRD or NMR .
Example : In a study on thiazolidinone derivatives, discrepancies in antifungal activity were traced to variations in solvent used for dissolution .
Advanced: How can crystallographic challenges (e.g., poor diffraction) be addressed for X-ray structure determination?
Methodological Answer:
- Crystal Growth :
- Screen solvents (e.g., DMSO/water, EtOAc/hexane) for slow evaporation.
- Use seeding techniques or temperature gradients.
- Data Collection :
- Collect high-resolution data (θ > 25°) at low temperature (100 K) to reduce thermal motion.
- Refinement :
Case Study : A related benzothiazole derivative required 15 solvent screens before obtaining diffraction-quality crystals .
Advanced: What are the key considerations for designing SAR (Structure-Activity Relationship) studies on this compound?
Methodological Answer:
- Structural Modifications :
- Vary substituents on the benzothiazole (e.g., Cl → F) or pyran (methoxy → ethoxy) .
- Introduce bioisosteres (e.g., replacing amide with sulfonamide).
- Biological Testing :
- Use standardized assays (e.g., MIC, IC₅₀) across derivatives.
- Correlate electronic (Hammett σ) or steric parameters with activity .
- Data Analysis :
- Apply QSAR models (e.g., CoMFA) to predict activity trends.
Example : In thiazole derivatives, electron-withdrawing groups on the aryl ring enhanced antifungal activity by 2–3 fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
